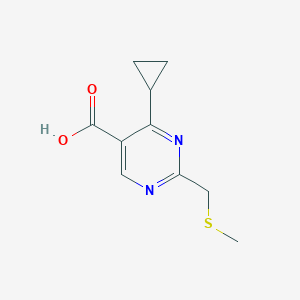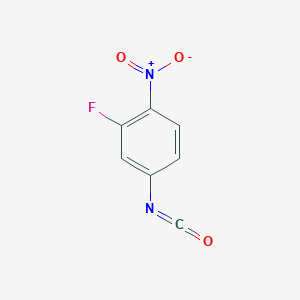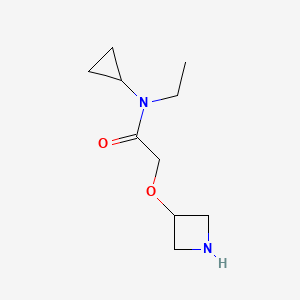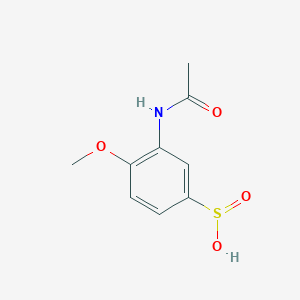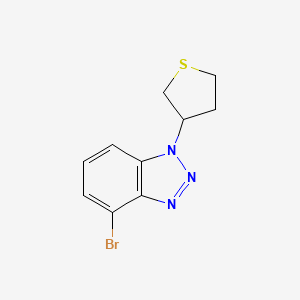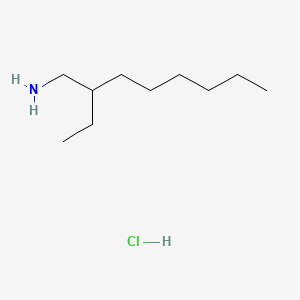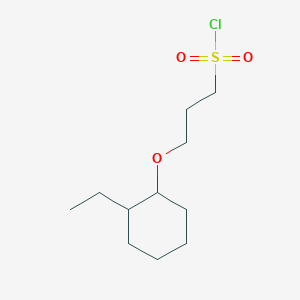
3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C11H21ClO3S. This compound is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further linked to an ethylcyclohexyl group through an ether linkage. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethylcyclohexanol and 3-chloropropane-1-sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: 2-Ethylcyclohexanol is reacted with 3-chloropropane-1-sulfonyl chloride in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Catalysts: Bases like triethylamine or pyridine are often employed to facilitate reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, attracting nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, enabling the synthesis of a wide range of derivatives.
Molecular Targets and Pathways
Nucleophilic Attack: The primary pathway involves the nucleophilic attack on the sulfonyl chloride group, leading to the formation of sulfonamide or sulfonate products.
Hydrolysis Pathway: In aqueous environments, hydrolysis can occur, converting the sulfonyl chloride to sulfonic acid.
Comparación Con Compuestos Similares
Similar Compounds
3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride: Similar in structure but with an ethylhexyl group instead of an ethylcyclohexyl group.
3-((Cyclohexyl)oxy)propane-1-sulfonyl chloride: Lacks the ethyl substitution on the cyclohexyl ring.
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride: Contains a methyl group instead of an ethyl group on the cyclohexyl ring.
Uniqueness
3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to the presence of the ethylcyclohexyl group, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H21ClO3S |
|---|---|
Peso molecular |
268.80 g/mol |
Nombre IUPAC |
3-(2-ethylcyclohexyl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-2-10-6-3-4-7-11(10)15-8-5-9-16(12,13)14/h10-11H,2-9H2,1H3 |
Clave InChI |
IUXZOFOCTGNHEE-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCC1OCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





